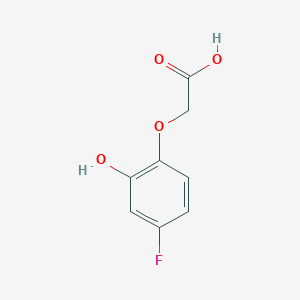

(4-Fluoro-2-hydroxyphenoxy)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of fluorinated compounds has attracted attention from biologists and chemists due to their new functions and better performance . Enzymatic synthesis methods have been developed, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems . The direct formation of the C-F bond by fluorinase is the most effective and promising method .Molecular Structure Analysis

The molecular formula of “(4-Fluoro-2-hydroxyphenoxy)acetic acid” is C8H7FO4 . Its average mass is 186.137 Da and its monoisotopic mass is 186.032837 Da .科学的研究の応用

Synthesis and Structural Analysis

The synthesis of 2-(4-fluorophenoxy) acetic acid involves refluxing 4-fluoro-phenol with ethyl chloroacetate in acetone. This compound crystallizes in the monoclinic crystal system, characterized by specific crystallographic dimensions and stabilized by C-H···O and C-H···Cg interactions. Hirshfeld surface analysis and 3D energy frameworks were utilized to study intermolecular interactions, while Density Functional Theory (DFT) calculations provided insights into the molecule's kinetic stability and reactivity. The Molecular Electrostatic Potential (MEP) surface highlighted the charge distribution and chemical reactive sites (Akhileshwari Prabhuswamy et al., 2021).

Fluorescence and Bioimaging Applications

Fluorogenic acetoxymethyl ethers have been developed using phenolic fluorophores, including derivatives of fluorescein and resorufin. These derivatives exhibit low background fluorescence, high chemical stability, and enzymatic reactivity, making them suitable for imaging biochemical and biological systems. This advancement could potentially enhance or replace current phenyl ester-based imaging techniques, providing a more reliable tool for scientific research in various biological contexts (Chemical Science, 2011).

Analytical Chemistry and Environmental Monitoring

(4-Fluoro-2-hydroxyphenoxy)acetic acid analogues have found applications in analytical chemistry, particularly in the measurement of hydrogen peroxide in seawater. The dimerization of related phenolic acids by hydrogen peroxide, catalyzed by peroxidase, forms the basis of a fluorometric method. This approach offers a stable, sensitive means to detect hydrogen peroxide levels in various marine environments, aiding in the study of oxidative processes in seawater (W. Miller & D. R. Kester, 1988).

Hydrogen Bonding and Crystal Structures

The morpholinium salts of phenoxyacetic acid, including (4-fluorophenoxy)acetic acid, demonstrate the formation of one-dimensional hydrogen-bonded chain polymers and cyclic hydrogen-bonded heterotetramers. These structural analyses provide valuable insights into the hydrogen bonding patterns and can inform the development of new materials and compounds with tailored properties (Graham Smith & D. Lynch, 2015).

Environmental Biodegradation

The anaerobic transformation of phenol to benzoate via para-carboxylation was explored using fluorinated analogues, including (4-fluorophenoxy)acetic acid derivatives. This research sheds light on the biochemical pathways and mechanisms underlying the biodegradation of phenolic compounds in anaerobic environments, contributing to our understanding of environmental remediation processes (B. Genthner, G. Townsend, & P. Chapman, 1989).

Safety and Hazards

特性

IUPAC Name |

2-(4-fluoro-2-hydroxyphenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3,10H,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWYELIASXTVRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847148-83-8 |

Source

|

| Record name | 2-(4-fluoro-2-hydroxyphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2649205.png)

![ethyl 6-methyl-4-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2649210.png)

![2-[(3-Ethyl-4-methyl-2-oxo-1-benzopyran-7-yl)oxy]acetic acid methyl ester](/img/structure/B2649217.png)

![(3,5-dimethyl-1H-pyrazol-1-yl)[1-methyl-3-(thiomorpholin-4-ylsulfonyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2649220.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)propan-1-one](/img/structure/B2649223.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2649225.png)

![1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2649226.png)